Contezolid

Vue d'ensemble

Description

Il est particulièrement efficace contre le Staphylococcus aureus résistant à la méthicilline (SARM), les entérocoques résistants à la vancomycine (ERV) et le Streptococcus pneumoniae résistant à la pénicilline . Le contezolid s'est révélé prometteur dans le traitement des infections cutanées et des tissus mous compliquées (cSSTI) et présente un profil de sécurité considérablement amélioré par rapport aux autres oxazolidinones .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le contezolid est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle oxazolidinone. Les étapes clés comprennent la condensation d'un dérivé d'isoxazole avec un benzaldéhyde substitué par un trifluorométhyle, suivie d'une cyclisation pour former le noyau oxazolidinone . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle de this compound implique une mise à l'échelle de la voie de synthèse pour produire le composé en grandes quantités. Ce processus nécessite une optimisation des conditions réactionnelles, des étapes de purification et des mesures de contrôle qualité pour garantir que le produit final répond aux normes requises pour l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Metabolic Pathways

Contezolid’s primary metabolic route involves the oxidative ring-opening of its 2,3-dihydropyridin-4-one (DHPO) ring , catalyzed by non-P450 enzymes such as flavin-containing monooxygenase 5 (FMO5) . This reaction generates two major metabolites:

| Metabolite | Pathway | Matrix Recovery (%) |

|---|---|---|

| MRX445-1 | Oxidative ring-opening | 48 (urine), 15.5 (feces) |

| MRX459 | Oxidative ring-opening | 15 (urine), 2.59 (feces) |

| MRX401 | N-Dealkylation | 4.24 (urine) |

| MRX423 | Oxidative dehydrogenation | 2.59 (feces) |

Other minor pathways include:

Pharmacokinetic Implications

Key PK Parameters (single oral dose):

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (mg/L) | 14.2 ± 3.6 |

| AUC0–∞ (h·mg/L) | 68.0 ± 22.4 |

| t1/2 (h) | 1.58 ± 0.23 |

The terminal half-life of this compound is 1.58 hours , with metabolites MRX445-1 and MRX459 contributing 19.5% and 4.84% of total plasma exposure, respectively .

Enzymatic Reactions

-

FMO5-mediated oxidation : The DHPO ring undergoes Baeyer-Villiger oxidation, leading to MRX445-1 and MRX459 .

-

Non-P450 involvement : Unlike other antibiotics, this compound’s metabolism is minimally affected by P450 inhibitors/inducers, reducing drug-drug interaction risks .

Mass Balance

| Recovery Site | % Dose Recovered |

|---|---|

| Urine | 76.7 |

| Feces | 14.8 |

| Unchanged Drug | <3% |

Over 91.5% of the dose is excreted within 168 hours, primarily via hepatic metabolism .

Regulatory Implications

Due to MRX445-1’s plasma exposure exceeding 10% of total radioactivity, nonclinical safety studies were conducted on this metabolite to meet regulatory requirements .

This compound’s metabolism is dominated by non-P450 enzymatic pathways, minimizing interactions with other drugs. Its rapid hepatic clearance and primary urinary excretion highlight its pharmacokinetic profile. Further research is needed to fully elucidate secondary metabolic pathways and their clinical relevance .

Applications De Recherche Scientifique

Contezolid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactions of oxazolidinones . In biology and medicine, this compound is used to investigate the mechanisms of antibiotic resistance and to develop new treatments for resistant bacterial infections .

Mécanisme D'action

Contezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . This mechanism is similar to that of other oxazolidinones, but this compound has a reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), making it a safer alternative .

Comparaison Avec Des Composés Similaires

Le contezolid fait partie de la classe des antibiotiques oxazolidinones, qui comprend d'autres composés tels que la linezolide et le phosphate de tédizolide . Comparé à ces composés, le this compound a une structure chimique unique qui confère une sécurité et une efficacité améliorées. Par exemple, il a un potentiel plus faible de myélosuppression et d'IMAO par rapport à la linezolide . De plus, le this compound a montré une efficacité comparable ou meilleure contre les agents pathogènes Gram-positifs résistants .

Liste des composés similaires :- Linezolide

- Phosphate de tédizolide

- Sutézolide

Le this compound se distingue parmi ces composés par son profil de sécurité amélioré et sa puissante activité contre les souches bactériennes résistantes .

Activité Biologique

Contezolid, a novel oxazolidinone antibiotic, has garnered attention for its potent biological activity against a range of gram-positive bacteria, particularly those resistant to other antibiotics. This article delves into the mechanisms of action, efficacy in clinical settings, and comparative studies with existing treatments, providing a comprehensive overview of this compound's biological activity.

This compound operates by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but is characterized by a unique structure that reduces its potential for hematologic toxicity and adverse drug interactions .

Antibacterial Efficacy

This compound has demonstrated significant antibacterial activity against various resistant strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococci (VRE)

- Penicillin-resistant Streptococcus pneumoniae (PRSP)

In vitro studies indicate that this compound's minimum inhibitory concentrations (MICs) are comparable to those of linezolid, making it a promising alternative in treating infections caused by resistant pathogens .

Comparative Efficacy Table

| Bacterial Strain | MIC (µg/mL) this compound | MIC (µg/mL) Linezolid |

|---|---|---|

| MRSA | 0.5 | 0.5 |

| VRE | 1 | 2 |

| PRSP | 1 | 1 |

Case Study Overview

Recent clinical studies have highlighted this compound's effectiveness in treating complicated infections and tuberculosis (TB). Notably, a phase III clinical trial in China demonstrated that this compound was not inferior to linezolid for treating complicated skin and soft tissue infections while showing fewer hematological side effects .

Case Reports:

- Tuberculosis Treatment : Three patients with drug-resistant TB were treated with this compound in combination with other antibiotics. All patients showed significant improvement without adverse reactions, indicating this compound's potential as a treatment option for TB .

- Complicated Skin Infections : In a comparative study involving patients with complicated skin infections, this compound exhibited similar therapeutic outcomes to linezolid but with reduced incidence of myelosuppression .

Safety Profile

The safety profile of this compound is notably favorable compared to linezolid. A study indicated that only 2.5% of patients on this compound experienced significant reductions in platelet counts (>30%), compared to 25.4% in those receiving linezolid (p < 0.001) . This reduction in hematologic toxicity is crucial for long-term use in patients requiring extended antibiotic therapy.

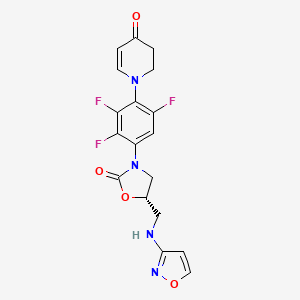

Propriétés

IUPAC Name |

(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYVXZZUMRQAX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112968-42-9 | |

| Record name | Contezolid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRX-I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CONTEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.